4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Overview
Description
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is an organic compound characterized by the presence of an imidazolidinone ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting a suitable amine with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 4-methylimidazolidine-2,5-dione and a nitrile compound can yield the desired imidazolidinone structure.
Attachment to Benzonitrile: The imidazolidinone intermediate is then reacted with a benzonitrile derivative. This step often involves nucleophilic substitution reactions where the imidazolidinone acts as a nucleophile attacking the benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its imidazolidinone ring is a common motif in many bioactive molecules, making it a candidate for drug development. Studies may focus on its activity against specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with desirable properties.
Mechanism of Action
The mechanism of action of 4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
- 3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methylbenzonitrile
Uniqueness
4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is unique due to the specific positioning of the methyl group on the imidazolidinone ring and the nitrile group on the benzene ring. This unique structure can result in different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-7(6-12)3-5-8/h2-5H,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPTCRAKRHCOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937687 | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169808-00-8 | |
Record name | Benzonitrile, 4-(4-methyl-2,5-dioxo-4-imidazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169808008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2,5-Dihydroxy-4-methyl-4H-imidazol-4-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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